molecular formula C7H13ClOS B13216677 3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene

3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene

Cat. No.: B13216677
M. Wt: 180.70 g/mol
InChI Key: FJVOTZMBUVSXLX-UHFFFAOYSA-N
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Description

3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene is an organic compound with the molecular formula C7H13ClOS. It is characterized by the presence of a chloropropyl group, a sulfanyl group, and a methoxy group attached to a propene backbone. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene typically involves the reaction of 2-chloropropyl sulfide with methoxypropene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13ClOS

Molecular Weight

180.70 g/mol

IUPAC Name

2-chloro-1-(prop-2-enoxymethylsulfanyl)propane

InChI

InChI=1S/C7H13ClOS/c1-3-4-9-6-10-5-7(2)8/h3,7H,1,4-6H2,2H3

InChI Key

FJVOTZMBUVSXLX-UHFFFAOYSA-N

Canonical SMILES

CC(CSCOCC=C)Cl

Origin of Product

United States

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